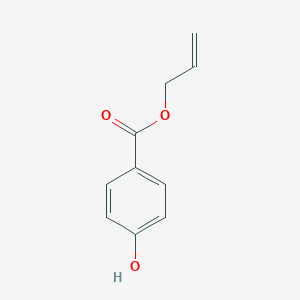

Allyl 4-Hydroxybenzoate

Overview

Description

Allyl 4-Hydroxybenzoate is an organic compound that belongs to the class of esters. It is derived from 4-hydroxybenzoic acid and allyl alcohol. This compound is known for its applications in various fields, including the synthesis of polymers and as an intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

Esterification: this compound can be synthesized through the esterification of 4-hydroxybenzoic acid with allyl alcohol.

Transesterification: Another method involves the transesterification of a 4-hydroxybenzoate ester, such as methyl 4-hydroxybenzoate, with allyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods:

Microwave-Assisted Synthesis: Recent studies have explored the use of microwave irradiation under solvent-free conditions to achieve a more efficient and rapid synthesis of this compound.

Types of Reactions:

Esterification: As mentioned, the primary method of synthesis involves esterification.

Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions, particularly when used as a precursor in the synthesis of more complex molecules.

Common Reagents and Conditions:

Acid Catalysts: Sulfuric acid is commonly used in the esterification process.

Microwave Irradiation: Used in modern synthetic methods to enhance reaction rates and yields.

Major Products Formed:

Hexa(this compound)cyclotriphosphazene: This compound is synthesized using hexachlorocyclotriphosphazene, 4-hydroxybenzoic acid, and allyl alcohol.

Mechanism of Action

Target of Action

The primary target of Allyl 4-Hydroxybenzoate, also known as 4-Hydroxybenzoic acid (4-HBA), is the enzyme p-hydroxybenzoate hydroxylase . This enzyme is found in various organisms such as Pseudomonas aeruginosa and Escherichia coli . The role of this enzyme is to catalyze the conversion of 4-HBA into protocatechuate, a key intermediate in the degradation of aromatic compounds .

Mode of Action

This compound interacts with its target enzyme, p-hydroxybenzoate hydroxylase, by serving as a substrate for the enzyme . The enzyme catalyzes the hydroxylation of 4-HBA, resulting in the formation of protocatechuate . This interaction leads to changes in the metabolic pathways of the organism, affecting the degradation of aromatic compounds .

Biochemical Pathways

The biochemical pathway affected by this compound involves the degradation of aromatic compounds. The compound is hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .

Pharmacokinetics

It is known that the compound is soluble in methanol , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action involve changes in the metabolic pathways of the organism. By serving as a substrate for p-hydroxybenzoate hydroxylase, it influences the degradation of aromatic compounds, affecting the organism’s ability to metabolize these compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other aromatic compounds in the environment can affect the compound’s efficacy as they may compete for the same enzyme . Additionally, the compound’s stability may be affected by factors such as pH and temperature

Scientific Research Applications

Allyl 4-Hydroxybenzoate has a wide range of applications in scientific research:

Polymer Synthesis: It is used in the synthesis of optical resins and other polymers due to its ability to form stable ester bonds.

Biological Studies: The compound is studied for its potential biological activities and interactions with various enzymes and proteins.

Industrial Applications: It is used as an intermediate in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Methyl 4-Hydroxybenzoate:

Ethyl 4-Hydroxybenzoate: Another similar compound, differing by the presence of an ethyl group.

Uniqueness:

Biological Activity

Allyl 4-hydroxybenzoate (also known as allyl paraben) is a compound derived from 4-hydroxybenzoic acid, commonly used as a preservative in cosmetics and food products. Its biological activity has garnered attention for its potential therapeutic applications and interactions with various biological systems. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, antimicrobial properties, and implications in microbial signaling.

Target Enzymes and Pathways

This compound primarily acts as a substrate for the enzyme p-hydroxybenzoate hydroxylase (PHBH), which catalyzes its conversion to protocatechuate. This reaction is crucial in the degradation of aromatic compounds and involves several biochemical pathways:

- Hydroxylation: this compound undergoes hydroxylation to form protocatechuate.

- Degradation Pathways: The resulting protocatechuate can be cleaved or decarboxylated, leading to the formation of catechol, which is further metabolized by microbial organisms.

Pharmacokinetics

This compound is soluble in methanol, which facilitates its absorption and distribution in biological systems. Its pharmacokinetic profile indicates that it can be effectively utilized in various formulations, enhancing its bioavailability for therapeutic applications.

Antimicrobial Activity

Inhibition of Microbial Growth

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies show that alkyl esters of 4-hydroxybenzoic acid can inhibit the growth of various microorganisms:

- Efficacy Against Bacteria and Fungi: In particular, butyl, heptyl, and nonyl esters of 4-hydroxybenzoate demonstrated effective inhibition against gram-positive bacteria and fungi. For instance, a study reported that these esters completely inhibited the growth of several microbial strains at specific concentrations .

- Synergistic Effects: When combined, these esters produced a synergistic inhibitory effect against yeasts and molds, highlighting their potential as natural preservatives .

Case Studies and Research Findings

-

Microbial Production of 4-Hydroxybenzoate:

A study identified a marine bacterium (Microbulbifer) capable of producing 4-hydroxybenzoate and its esters. The bacterium exhibited high production levels, which were effective in inhibiting the growth of yeasts and molds, suggesting a natural role for these compounds in microbial competition . -

Quorum Sensing and Interkingdom Communication:

This compound's role in bacterial signaling was highlighted in research involving Shigella sonnei. This study showed that 4-hydroxybenzoic acid could modulate bacterial physiology by affecting quorum sensing pathways. It inhibited hyphal formation and biofilm development in Candida albicans, indicating its potential use in managing fungal infections . -

Enzyme Engineering for Enhanced Production:

Genetic engineering techniques have been employed to enhance the biosynthesis pathways for producing derivatives like this compound. For example, mutants of PHBH were developed to improve the efficiency of hydroxylation reactions, leading to higher yields of desired compounds from glucose substrates .

Summary Table: Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Target Enzyme | p-Hydroxybenzoate hydroxylase |

| Metabolic Pathway | Aromatic compound degradation |

| Solubility | Soluble in methanol |

| Antimicrobial Efficacy | Effective against gram-positive bacteria and fungi |

| Signaling Role | Modulates bacterial physiology; inhibits fungal biofilm formation |

| Production Enhancement | Engineered strains for improved biosynthesis utilizing metabolic pathways |

Properties

IUPAC Name |

prop-2-enyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6,11H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNSVQJVBIWZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457545 | |

| Record name | Allyl 4-Hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18982-18-8 | |

| Record name | Allyl 4-Hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl 4-Hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of allyl 4-hydroxybenzoate and how can it be characterized?

A1: this compound (C10H10O3) is an ester formed by the condensation of 4-hydroxybenzoic acid and allyl alcohol. The molecule consists of a benzene ring substituted with a hydroxyl group (–OH) at the para position and an ester group (–COO–) at the ortho position. The ester group is further attached to an allyl group (–CH2CH=CH2).

Q2: How is this compound used in polymer chemistry?

A2: this compound serves as a valuable building block in the synthesis of polymers with tailored properties. For instance, it acts as a reactive monomer in the preparation of transparent copolymers with styrene. [] These copolymers, incorporating hexa(this compound) cyclotriphosphazene, demonstrate promising potential as halogen-free, flame-retardant optical resins.

Q3: What are the thermal properties of polymers containing this compound?

A3: Research indicates that incorporating this compound into polymers can enhance their thermal stability. [] Thermogravimetric analysis (TGA) revealed that copolymers of this compound and styrene exhibit higher onset decomposition temperatures and char yields compared to conventional polystyrene. This improved thermal performance, particularly under nitrogen and air atmospheres at elevated temperatures, makes these copolymers attractive for applications requiring heat resistance. Furthermore, integrated thermogravimetry–Fourier transform infrared analysis (TG-FTIR) can be employed to investigate the decomposition mechanism of these copolymers, offering valuable insights into their thermal behavior. []

Q4: Are there any known reactions that this compound can undergo?

A4: Yes, this compound undergoes acid-catalyzed rearrangements. When treated with strong acids like 75% polyphosphoric acid or a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H2SO4), it rearranges to form 4-hydroxy-3-(2'-hydroxypropyl)benzoic acid. [] This rearrangement highlights the reactivity of the allyl group in the presence of acidic conditions and showcases a potential synthetic route to access modified phenolic acids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.